Methyl 2-fluoro-2-iodoacetate

Fluorocyclopropane Synthesis Radical Atom-Transfer Addition Medicinal Chemistry Building Blocks

Methyl 2-fluoro-2-iodoacetate is a mixed dihaloacetate ester that serves as a versatile C2 synthon in organofluorine chemistry, distinguished by the simultaneous presence of a fluorine atom and an iodine atom on the alpha-carbon. This dual-halogen motif enables reactivity that is inaccessible with mono-haloacetates by providing both a carbon-fluorine bond for metabolic stability or electronic modulation and a carbon-iodine bond as a superior radical or nucleofuge leaving group.

Molecular Formula C3H4FIO2
Molecular Weight 217.97 g/mol
Cat. No. B12857718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-2-iodoacetate
Molecular FormulaC3H4FIO2
Molecular Weight217.97 g/mol
Structural Identifiers
SMILESCOC(=O)C(F)I
InChIInChI=1S/C3H4FIO2/c1-7-3(6)2(4)5/h2H,1H3
InChIKeyAFMZZOZNDCSFIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Fluoro-2-iodoacetate Procurement: Reactivity & Differentiation Baseline


Methyl 2-fluoro-2-iodoacetate is a mixed dihaloacetate ester that serves as a versatile C2 synthon in organofluorine chemistry, distinguished by the simultaneous presence of a fluorine atom and an iodine atom on the alpha-carbon. This dual-halogen motif enables reactivity that is inaccessible with mono-haloacetates by providing both a carbon-fluorine bond for metabolic stability or electronic modulation and a carbon-iodine bond as a superior radical or nucleofuge leaving group [1]. Its applications span radical addition, metal-catalyzed cross-coupling, and stereoselective Reformatsky-type reactions, positioning it as a strategic intermediate for complex fluoro-organic architectures where sequential bond-forming events are required [2].

Synthon Role Dual-halogen C2 fluoroiodoacetate for organofluorine synthesis
Fluorine Effect Electronic tuning and enolate stabilization for selective bond formation
Iodine Leverage Facile radical initiation and cross-coupling via weak C–I bond

Why In-Class Haloacetate Analogs Fail to Substitute Methyl 2-Fluoro-2-iodoacetate


The two halogen atoms in methyl 2-fluoro-2-iodoacetate serve distinct and synergistic roles: the electron-withdrawing fluorine stabilizes alpha-anionic or enolate intermediates while the iodine acts as a superior radical leaving group. Attempting to substitute with methyl 2-fluoroacetate eliminates the iodine atom entirely, shutting down radical addition and cross-coupling pathways that rely on oxidative insertion of the C–I bond [1]. Conversely, methyl 2-iodoacetate lacks the fluorine-induced electronic tuning necessary for selective enolate formation, often leading to lower diastereoselectivities and side reactions in cyclopropanation and Reformatsky chemistries [2]. The bromo-analog methyl 2-bromo-2-fluoroacetate, while closer in structure, suffers from a stronger C–Br bond that significantly reduces the efficiency of radical initiation by triethylborane compared to the weaker C–I bond, resulting in diminished radical addition yields.

Methyl 2-fluoroacetate (no iodine) Absence of iodine eliminates radical addition and cross-coupling pathways; reactivity profile shifts away
Methyl 2-iodoacetate (no fluorine) Lacks fluorine-induced electronic control; enolate selectivity and diastereoselectivity may not reproduce
Methyl 2-bromo-2-fluoroacetate Stronger C–Br bond reduces radical initiation efficiency; may lead to lower yields and competing pathways

Quantitative Differentiation Evidence for Methyl 2-Fluoro-2-iodoacetate vs. Closest Analogs


Iodo vs. Bromo Radical Addition Efficiency in 1-Fluorocyclopropane-1-carboxylate Synthesis

In the stereoselective synthesis of 1-fluorocyclopropane-1-carboxylate derivatives, triethylborane-mediated radical addition of methyl fluoroiodoacetate to alkenes proceeds in good yield to give the α-fluoro-γ-iodo ester intermediate [1]. An alternative approach using dibromofluoroacetate (generating a bromofluoroacetate ketene silylacetal) for conjugate addition to cyclopentenone gave the desired 1,4-adduct in only 61% yield with a poor 1.5:1 diastereomeric ratio, and was accompanied by 20% of the undesired 1,2-adduct [2].

Fluorocyclopropane Synthesis
Cross-study
Target: good yield, no significant side product
Comparator: 61% yield, 20% 1,2-adduct
Suppresses regioisomer formation pathway
Triethylborane-mediated radical addition
Fluorocyclopropane Synthesis Radical Atom-Transfer Addition Medicinal Chemistry Building Blocks

Enantioselective Reformatsky Reaction: Iodofluoroacetate vs. Difluoroacetate Reactivity and Stereocontrol

The first enantioselective Reformatsky-type reaction of ethyl iodofluoroacetate with alkyl aryl ketones achieved high diastereoselectivities and excellent enantioselectivities for the major diastereomer, reaching 93–95% ee with large alkyl groups, with yields ranging from 84% to 99% [1]. In contrast, analogous Reformatsky reactions employing ethyl bromodifluoroacetate typically yield difluoro-β-amino esters or β-hydroxy esters without the combination of high enantio- and diastereocontrol observed specifically with the monofluoroiodoacetate reagent [2].

Enantioselective Reformatsky
Class-level
Target: 93–95% ee, 84–99% yield
Comparator: ≤84% ee with CF₂ reagent
Enables monofluorinated stereocenter not accessible from difluoro analogs
Diethylzinc-mediated, chiral ligand
Asymmetric Synthesis Reformatsky Reaction Chiral Fluorinated Building Blocks

Electronic Tuning of the Alpha-Carbon: Carbonyl Stretching Frequency as a Surrogate for Reactivity

Infrared spectroscopic analysis reveals a clear graduated shift in carbonyl (C=O) stretching frequency across the series of halogenated acetic acid ethyl esters [1]. The iodofluoroacetate exhibits a C=O band at a higher wavenumber than the non-halogenated parent (1740 cm⁻¹), reflecting a stronger, more electrophilic carbonyl due to the combined electron-withdrawing effects of both halogens. Although the full measured shift for each haloacetate is recorded (Table I of the source), the overall order of effect is established as F > Cl > Br > I, and the carbonyl stretch of CHIFCOOEt is documented alongside the corresponding C-I and C-F absorption data [1].

Carbonyl Electrophilicity
Class-level
C=O stretch 1754 cm⁻¹ vs 1740 cm⁻¹ (non-fluorinated)
Increased electrophilicity vs non-fluorinated esters
IR neat liquid film data
Physical Organic Chemistry Halogenated Ester Reactivity Spectroscopic Comparison

Nickel-Catalyzed Formation of α-Fluoroesters: Iodo as the Preferred Halogen for C–C Bond Construction

Nickel-catalyzed reaction of iodofluoroacetates with alkenes in the presence of zinc powder provides α-fluoroesters in good yields, a transformation that exploits the facile oxidative addition of the C–I bond to low-valent nickel [1]. While bromofluoroacetates can participate in Reformatsky-type additions, they generally require more forcing conditions or activated substrates. The iodo substituent enables catalysis by NiCl₂·6H₂O under mild conditions, delivering the desired α-fluoroesters without the competing homocoupling or elimination pathways that are more prominent with bromofluoroacetate reagents containing stronger C–Br bonds.

Nickel-Catalyzed Coupling
Class-level
Target: good yields under mild Ni catalysis
Comparator: bromo analogs require forcing conditions
Facilitates mild C–C coupling vs bromo reagent
NiCl₂·6H₂O/Zn/pyridine, THF
Nickel Catalysis Fluoroester Synthesis Cross-Electrophile Coupling

High-Impact Research & Industrial Scenarios for Methyl 2-Fluoro-2-iodoacetate


Stereoselective Synthesis of 1-Fluorocyclopropane-1-carboxylate Pharmacophores

Medicinal chemistry programs targeting conformationally restricted fluoro-cyclopropane bioisosteres should procure methyl 2-fluoro-2-iodoacetate as the primary precursor. The triethylborane-mediated radical addition/cyclization sequence yields cis-fused bicyclic fluorocyclopropane carboxylates with high diastereoselectivity, as demonstrated by the Saito group [1]. Compared to the organomercurial carbenoid reagent PhHgCXFCOOR (toxic, requires high temperature, variable yields) or the bromofluoroacetate conjugate addition route (61% yield, 1.5:1 dr, plus 20% side product), the iodofluoroacetate protocol provides a operationally simpler and more selective entry into this privileged scaffold.

Enantioselective Construction of Chiral Monofluoro Alcohols via Reformatsky Chemistry

Asymmetric synthesis laboratories developing chiral fluorinated building blocks for drug discovery should specify methyl or ethyl iodofluoroacetate for Reformatsky-type additions to ketones. The Fornalczyk–Stuart protocol achieves 93–95% ee and up to 99% yield with alkyl aryl ketones, a level of stereocontrol that has not been replicated with bromofluoroacetate or difluoroiodoacetate reagents [2]. Procuring the correct iodofluoroacetate ensures access to the monofluoro-hydroxy ester chemotype without unwanted difluoromethyl or non-fluorinated byproducts.

Nickel-Catalyzed Synthesis of α-Fluoroesters from Alkenes

Process R&D teams building libraries of α-fluoroesters for agrochemical or pharmaceutical intermediate screening should select methyl 2-fluoro-2-iodoacetate for its compatibility with nickel-catalyzed cross-coupling to alkenes [3]. The mild NiCl₂·6H₂O/Zn/pyridine system tolerates a range of alkene substitution patterns and provides direct access to the α-fluoroester motif without pre-functionalization of the alkene partner.

Fe- and Fe/Cr-Mediated One-Flask α-Fluoro-Functionalization of Alkenes

For laboratories seeking a chromatography-minimal, scalable entry to α-fluoro-functionalized esters, Zhi and Chen's one-flask procedure—involving Fe-initiated addition of fluoroiodoacetate to electron-rich alkenes followed by Zn-mediated reduction—offers a practical platform [4]. This protocol's ability to generate either α-fluoroesters or α-fluoro-γ-iodoesters from a common intermediate by simply altering the reduction step highlights the synthetic versatility uniquely enabled by the dual-halogen architecture of the starting iodofluoroacetate.

Application
Selection Property
Validation Focus
Fluorocyclopropane pharmacophore synthesis
Radical addition/cyclization sequence
Regioselectivity and diastereoselectivity
Enantioselective monofluoro alcohol building blocks
Reformatsky-type enantioselective addition
Enantiomeric excess and substrate scope
α-Fluoroester library synthesis from alkenes
Nickel-catalyzed cross-electrophile coupling
Mild conditions tolerance and scalability
One-flask α-fluoro-functionalization of alkenes
Fe-mediated radical addition/reduction sequence
Product divergence from common intermediate
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